molecular formula C18H23N3O4 B393568 4-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperazine-1-carbaldehyde CAS No. 311783-15-0

4-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperazine-1-carbaldehyde

Cat. No.: B393568
CAS No.: 311783-15-0
M. Wt: 345.4g/mol
InChI Key: MFDWLBBDBRBBRK-UHFFFAOYSA-N
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Description

4-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperazine-1-carbaldehyde is a complex organic compound with a molecular formula of C18H23N3O4 and a molecular weight of 345.39292 g/mol This compound is characterized by its unique structure, which includes a piperazine ring, a pyrrolidine ring, and a propoxyphenyl group

Preparation Methods

The synthesis of 4-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperazine-1-carbaldehyde involves multiple steps, including the formation of the pyrrolidine and piperazine rings, followed by the introduction of the propoxyphenyl group. The synthetic route typically involves the following steps:

    Formation of the Pyrrolidine Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidine ring.

    Formation of the Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving a suitable diamine precursor.

    Introduction of the Propoxyphenyl Group: The propoxyphenyl group is introduced through a substitution reaction, where a suitable propoxyphenyl halide reacts with the pyrrolidine-piperazine intermediate.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .

Chemical Reactions Analysis

4-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperazine-1-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced by other groups. Common reagents for these reactions include halides and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperazine-1-carbaldehyde has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperazine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target .

Comparison with Similar Compounds

4-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperazine-1-carbaldehyde can be compared with other similar compounds, such as:

Properties

CAS No.

311783-15-0

Molecular Formula

C18H23N3O4

Molecular Weight

345.4g/mol

IUPAC Name

4-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperazine-1-carbaldehyde

InChI

InChI=1S/C18H23N3O4/c1-2-11-25-15-5-3-14(4-6-15)21-17(23)12-16(18(21)24)20-9-7-19(13-22)8-10-20/h3-6,13,16H,2,7-12H2,1H3

InChI Key

MFDWLBBDBRBBRK-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C=O

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C=O

Origin of Product

United States

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